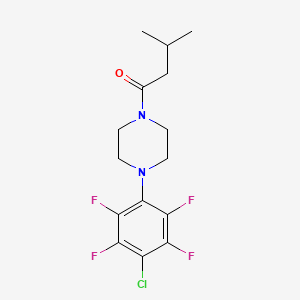![molecular formula C19H26N6O B5400929 N-(3-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400929.png)
N-(3-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EPPU and is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a critical role in cell signaling and is involved in various cellular processes, including cell growth and proliferation, apoptosis, and DNA repair.
作用机制
EPPU inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to a disruption of cellular signaling pathways. The inhibition of CK2 by EPPU has been shown to have various cellular effects, including the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and physiological effects:
EPPU has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. EPPU has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases. Additionally, EPPU has been found to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
EPPU has several advantages for use in lab experiments. It is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. EPPU has also been shown to have anticancer properties, which makes it a potential chemotherapeutic agent. However, there are some limitations to the use of EPPU in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the mechanism of action of EPPU is complex, and further research is needed to fully understand its effects.
未来方向
There are several future directions for research involving EPPU. One area of research is the investigation of EPPU as a potential treatment for cancer. EPPU has been shown to have anticancer properties, and further research is needed to determine its effectiveness as a chemotherapeutic agent. Another area of research is the investigation of EPPU as a potential treatment for inflammatory diseases. EPPU has been found to have anti-inflammatory properties, and further research is needed to determine its effectiveness as a treatment for these conditions. Additionally, further research is needed to fully understand the mechanism of action of EPPU and its long-term effects.
合成方法
The synthesis of EPPU involves the reaction of 3-ethylphenyl isocyanate with 2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified by recrystallization or chromatography.
科学研究应用
EPPU has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. EPPU has also been shown to have anticancer properties and has been investigated as a potential chemotherapeutic agent.
属性
IUPAC Name |
1-(3-ethylphenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-2-15-6-5-7-16(12-15)24-19(26)21-9-8-20-17-13-18(23-14-22-17)25-10-3-4-11-25/h5-7,12-14H,2-4,8-11H2,1H3,(H,20,22,23)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFADJXCDTZCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400854.png)
![3-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5400861.png)
![4-(cyclopropylmethyl)-1-[(3,4-dimethylphenoxy)acetyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5400870.png)
![4-(1H-imidazol-1-yl)-1-[(2-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5400877.png)
![4-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5400903.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5400911.png)
![1-{[8-methyl-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5400912.png)


![(1R*,2R*,6S*,7S*)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5400924.png)
![3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one](/img/structure/B5400933.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-3,5-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5400939.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(3-methylbutyl)acetamide](/img/structure/B5400946.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5400953.png)
